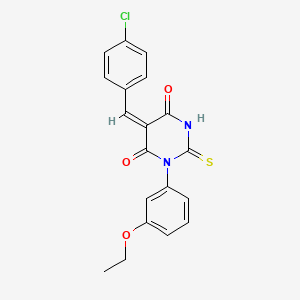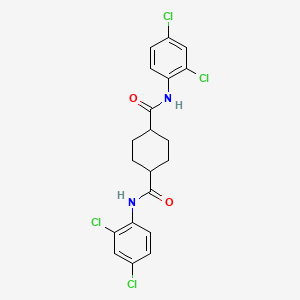
N,N'-bis(2,4-dichlorophenyl)-1,4-cyclohexanedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2,4-dichlorophenyl)-1,4-cyclohexanedicarboxamide, commonly known as DCDMH, is a widely used disinfectant and biocide. It is a white crystalline powder that is soluble in water and has a molecular weight of 406.3 g/mol. DCDMH is widely used in various industries, including water treatment, swimming pool sanitation, and food processing.
Mecanismo De Acción
DCDMH works by releasing hypochlorous acid, which is a potent oxidizing agent. Hypochlorous acid reacts with the cell membrane of microorganisms, causing damage and ultimately killing the cell. DCDMH is also effective against biofilms, which are communities of microorganisms that are resistant to traditional disinfectants.
Biochemical and physiological effects:
DCDMH has been shown to have low toxicity to humans and animals. It is rapidly metabolized in the body and excreted in the urine. However, exposure to high concentrations of DCDMH can cause skin irritation and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCDMH is a widely used disinfectant in laboratory settings due to its broad-spectrum antimicrobial activity. It is effective against a wide range of microorganisms and is relatively easy to use. However, DCDMH can be corrosive to some materials and can interfere with certain laboratory tests.
Direcciones Futuras
There are several areas of future research for DCDMH. One area of interest is the development of new formulations of DCDMH that are more effective against biofilms. Another area of research is the use of DCDMH in combination with other disinfectants to enhance its antimicrobial activity. Additionally, there is a need for more studies on the long-term effects of DCDMH exposure on human health.
Métodos De Síntesis
DCDMH is synthesized by reacting 2,4-dichloroaniline with 1,4-cyclohexanedione in the presence of a strong acid catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
DCDMH has been extensively studied for its antimicrobial properties. It is effective against a wide range of microorganisms, including bacteria, viruses, and fungi. DCDMH has been used in water treatment to control the growth of harmful bacteria and algae. It is also used in swimming pool sanitation to prevent the spread of waterborne diseases.
Propiedades
IUPAC Name |
1-N,4-N-bis(2,4-dichlorophenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl4N2O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h5-12H,1-4H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWARCUOOPSGMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

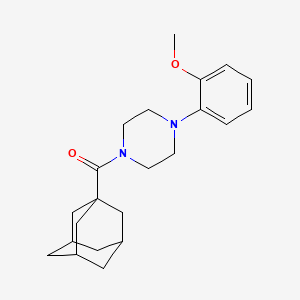
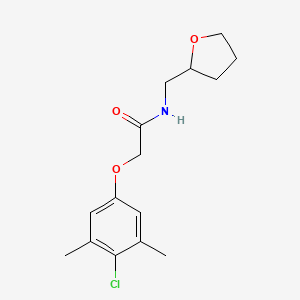
![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)

![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)
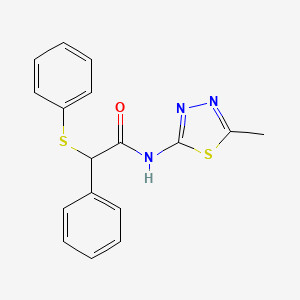
![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)
